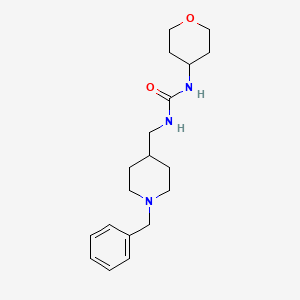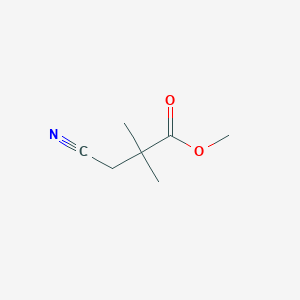
Methyl 3-cyano-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 3-cyano-2,2-dimethylpropanoate and related derivatives involves multiple approaches, including the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, utilizing solvents and reaction promoters such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for efficient production. This method highlights a metal and additive-free procedure, yielding the compound with good efficiency and purity (Mollà-Guerola & Baeza, 2023).
Molecular Structure Analysis
Investigations into the molecular structure of methyl 3-cyano-2,2-dimethylpropanoate and its derivatives focus on detailed spectroscopic analysis, including NMR, UV-Visible, FT-IR, and mass spectroscopy. These studies provide insights into the electronic properties, molecular interactions, and stability of the compound, revealing its potential for further chemical modifications and applications (Singh et al., 2013).
Chemical Reactions and Properties
Methyl 3-cyano-2,2-dimethylpropanoate undergoes various chemical reactions, including condensation, cyclization, and interaction with metal ions, leading to the formation of novel complexes and derivatives with significant anti-tumor and catalytic activities. The reactivity of the compound towards different reagents and conditions underscores its versatility in synthetic chemistry (Aboelmagd et al., 2021).
Applications De Recherche Scientifique
Antiproliferative Assays in Cancer Treatment
- Methyl 3-cyano-2,2-dimethylpropanoate derivatives have shown potential as histone deacetylase inhibitors (HDACIs) in cancer treatment. These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines, showing promising results compared to standard drugs like doxorubicin (El-Rayes et al., 2019).
Development of Novel Metal Complexes for Cancer Therapy
- Novel metal complexes derived from methyl 3-cyano-2,2-dimethylpropanoate have been explored for their cytotoxic activity. These complexes exhibited significant anti-tumor activities and were investigated as potential CDK8 kinase inhibitors, a target in colon cancer therapy (Aboelmagd et al., 2021).
Inhibition of Colon Cancer Cell Proliferation
- A series of compounds based on methyl 3-cyano-2,2-dimethylpropanoate were synthesized to selectively inhibit the proliferation of colon cancer cells. These compounds exhibited specific inhibitory action against cancerous cells while sparing normal cells, suggesting a targeted approach to cancer treatment (Rayes et al., 2020).
Odor Thresholds in Food Science
- Branched esters like methyl 3-cyano-2,2-dimethylpropanoate have been studied for their odor thresholds. These compounds generally have lower odor thresholds than their straight-chain counterparts, which is significant in the context of food science and technology (Takeoka et al., 1995).
Efficient Synthesis of Pharmaceutical Intermediates
- An efficient Negishi coupling protocol has been developed for the preparation of 3-aryl-2,2-dimethylpropanoates, providing easy access to key pharmaceutical intermediates. This method simplifies the synthesis process that usually requires multiple steps (Kwak et al., 2009).
Safety And Hazards
Orientations Futures
“Methyl 3-cyano-2,2-dimethylpropanoate” is a significant precursor for heterocyclic synthesis. It has diverse biological activities reported for many derivatives of cyanoacetamide which have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propriétés
IUPAC Name |
methyl 3-cyano-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRYLVLKAYCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-2,2-dimethylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)
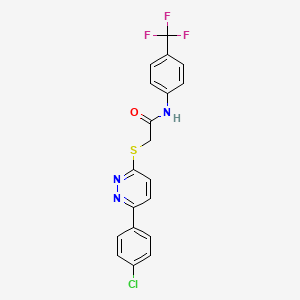

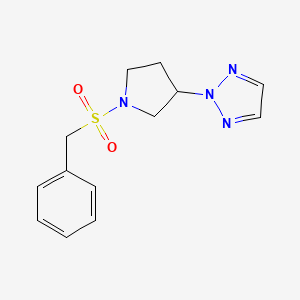
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)
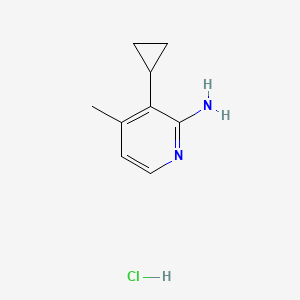
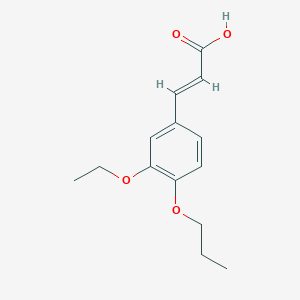
![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)
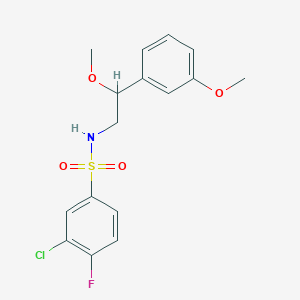
![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
